molecular formula C6H5N3OS B13687153 5-Isothiocyanato-2-methoxypyrimidine

5-Isothiocyanato-2-methoxypyrimidine

Katalognummer: B13687153
Molekulargewicht: 167.19 g/mol
InChI-Schlüssel: WPUABHFZFIAKEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isothiocyanato-2-methoxypyrimidine is a chemical compound that belongs to the class of isothiocyanates. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methoxypyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Isothiocyanato-2-methoxypyrimidine can be synthesized through several methods. One common method involves the reaction of 2-methoxypyrimidine with thiophosgene or its derivatives . The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to facilitate the formation of the isothiocyanate group.

Another method involves the use of carbon disulfide and a suitable amine to form the isothiocyanate group . This reaction is often catalyzed by di-tert-butyl dicarbonate and DMAP or DABCO as catalysts. The reaction conditions usually involve moderate heating and the use of organic solvents such as dimethylbenzene .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potential toxicity of some reagents used in the synthesis .

Wirkmechanismus

The mechanism of action of 5-Isothiocyanato-2-methoxypyrimidine involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity underlies its biological activities, including the inhibition of enzymes and modulation of signaling pathways. For example, it can upregulate the expression of antioxidant genes through the activation of the Nrf2 pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Isothiocyanato-2-methoxypyrimidine is unique due to its specific structure, which combines the isothiocyanate group with a methoxypyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C6H5N3OS

Molekulargewicht

167.19 g/mol

IUPAC-Name

5-isothiocyanato-2-methoxypyrimidine

InChI

InChI=1S/C6H5N3OS/c1-10-6-7-2-5(3-8-6)9-4-11/h2-3H,1H3

InChI-Schlüssel

WPUABHFZFIAKEI-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=N1)N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.